molecular formula C15H10Cl2O3 B4141583 3,4-dichlorobenzyl 4-formylbenzoate

3,4-dichlorobenzyl 4-formylbenzoate

Cat. No. B4141583
M. Wt: 309.1 g/mol
InChI Key: ZZOGYWNATMCKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorobenzyl 4-formylbenzoate, also known as DCBFB, is an organic compound that belongs to the family of aromatic esters. It is a white crystalline solid with a molecular weight of 319.15 g/mol. DCBFB has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate is not fully understood. However, it has been suggested that 3,4-dichlorobenzyl 4-formylbenzoate acts by inhibiting the growth and proliferation of bacterial and fungal cells. It may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 4-formylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter signaling. 3,4-dichlorobenzyl 4-formylbenzoate has also been found to induce DNA damage and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

3,4-dichlorobenzyl 4-formylbenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3,4-dichlorobenzyl 4-formylbenzoate has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 3,4-dichlorobenzyl 4-formylbenzoate. One potential area of study is the development of new derivatives of 3,4-dichlorobenzyl 4-formylbenzoate with enhanced therapeutic properties. Another area of research is the investigation of the mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate and its potential interactions with other compounds. Additionally, the use of 3,4-dichlorobenzyl 4-formylbenzoate as a potential antimicrobial agent in food and agriculture industries could also be explored.

Scientific Research Applications

3,4-dichlorobenzyl 4-formylbenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antitumor properties. 3,4-dichlorobenzyl 4-formylbenzoate has been used as a precursor for the synthesis of other organic compounds with potential therapeutic applications.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)9-20-15(19)12-4-1-10(8-18)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGYWNATMCKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl 4-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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